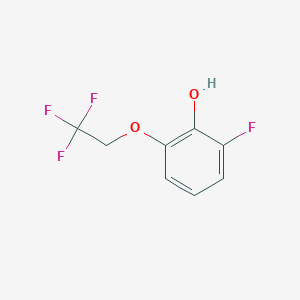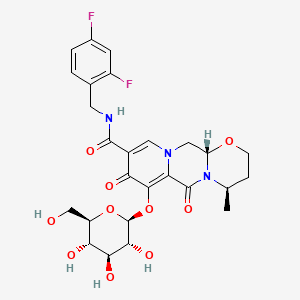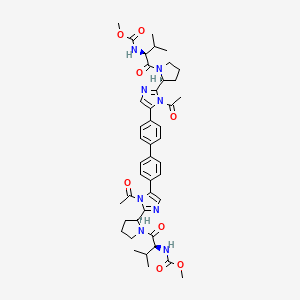
2-(9-carboxynonoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-carboxynonoxycarbonyl)benzoic acid is a carboxylic acid derivative characterized by the presence of a benzoic acid moiety attached to a long aliphatic chain with a terminal carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-carboxynonoxycarbonyl)benzoic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles to form carboxylic acids. .
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(9-carboxynonoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(9-carboxynonoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(9-carboxynonoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simpler analog with a single carboxyl group attached to a benzene ring.
Phthalic Acid: Contains two carboxyl groups attached to a benzene ring in ortho positions.
Terephthalic Acid: Contains two carboxyl groups attached to a benzene ring in para positions.
Uniqueness
2-(9-carboxynonoxycarbonyl)benzoic acid is unique due to its long aliphatic chain with a terminal carboxyl group, which imparts distinct chemical and physical properties compared to simpler benzoic acid derivatives .
Propiedades
Fórmula molecular |
C18H24O6 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(9-carboxynonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H24O6/c19-16(20)12-6-4-2-1-3-5-9-13-24-18(23)15-11-8-7-10-14(15)17(21)22/h7-8,10-11H,1-6,9,12-13H2,(H,19,20)(H,21,22) |
Clave InChI |
VOQHUNINQWWRTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


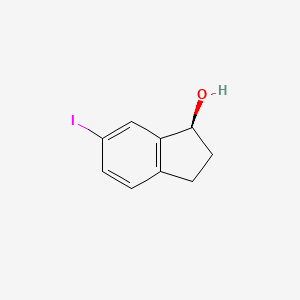
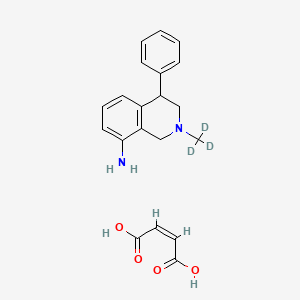
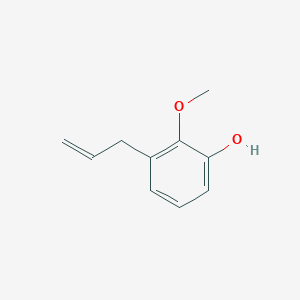
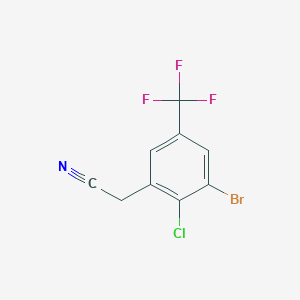
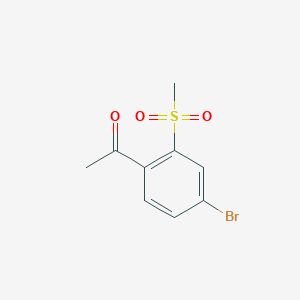
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
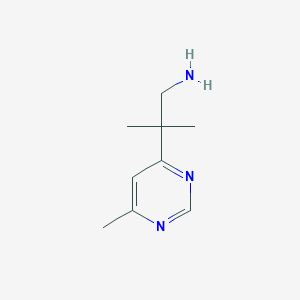
![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)
